2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butoxyphenyl and isopropoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Formation of the oxadiazole ring: This step may involve cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Optimization of temperature and pressure conditions: .
Employment of catalysts to enhance reaction rates: .
Purification techniques such as recrystallization and chromatography: .
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound may have applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological properties.
Uniqueness
2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the specific combination of functional groups and the resulting biological activities. Its structural features may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
1207003-90-4 |
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Molecular Formula |
C28H29N5O4 |
Molecular Weight |
499.571 |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H29N5O4/c1-4-5-16-35-22-10-6-20(7-11-22)24-17-25-28(34)32(14-15-33(25)30-24)18-26-29-27(31-37-26)21-8-12-23(13-9-21)36-19(2)3/h6-15,17,19H,4-5,16,18H2,1-3H3 |
InChI Key |
RGUQQJNIPIQPCU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
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